N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

Sourcing structurally defined cyclohexenyl sulfonamides for PAF receptor SAR campaigns is challenged by regioisomeric heterogeneity. N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 898644-76-3) provides a single, verified isomer with a 4-fluoro-3-methyl substitution pattern and an olefinic cyclohexenyl linker that dictates π-interaction and conformational profiles. - Targets PAF receptor antagonism with a scaffold validated in US Patent 9,029,377. - Enables direct comparison with saturated analogs (e.g., CAS 667892-30-0) to dissect unsaturation effects on target binding. - Serves as a key building block for focused library synthesis via olefin functionalization or as a chemoproteomics probe for target deconvolution.

Molecular Formula C15H20FNO2S
Molecular Weight 297.39
CAS No. 898644-76-3
Cat. No. B2976321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide
CAS898644-76-3
Molecular FormulaC15H20FNO2S
Molecular Weight297.39
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CCCCC2)F
InChIInChI=1S/C15H20FNO2S/c1-12-11-14(7-8-15(12)16)20(18,19)17-10-9-13-5-3-2-4-6-13/h5,7-8,11,17H,2-4,6,9-10H2,1H3
InChIKeyKWQYSWBCOSJBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide (898644-76-3): Procurement-Focused Compound Analysis


N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 898644-76-3) is a synthetic small-molecule sulfonamide featuring a cyclohexenyl-ethyl side chain and a 4-fluoro-3-methyl substituted benzenesulfonamide core [1]. This compound belongs to a broader class of cyclohexyl/cyclohexenyl sulfonamides explored in patent literature for biological activity, notably as platelet-activating factor (PAF) receptor antagonists [2]. Its structural signature—a partially unsaturated cyclohexenyl ring coupled with a halogen-substituted sulfonamide—differentiates it from fully saturated cyclohexyl or aromatic phenylethyl analogs and positions it as a specialized building block or screening compound in medicinal chemistry programs.

Why N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide Cannot Be Replaced by Generic Analogs


In-class cyclohexyl sulfonamides are not interchangeable due to the critical influence of the cyclohexenyl ring oxidation state and the benzenesulfonamide substitution pattern on target engagement. The target compound's cyclohex-1-en-1-yl moiety introduces a planar, electron-rich olefin that alters both conformational flexibility and potential π-interactions compared to the fully saturated cyclohexyl ring found in analogs like N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide (CAS 667892-30-0) [1]. Even within cyclohexenyl-ethyl sulfonamides, the specific 4-fluoro-3-methyl substitution pattern on the benzenesulfonamide ring dictates electronic properties and binding pharmacophore geometry, meaning that regioisomers (e.g., 5-fluoro-2-methoxy variants) or analogs with different halogen/methyl permutations cannot be assumed to exhibit equivalent biological or physicochemical behavior [2]. For procurement or screening, precise structural identity is therefore non-negotiable.

Quantitative Differentiation Evidence for N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide


Cyclohexenyl vs. Cyclohexyl Ring: Impact on Conformational and Electronic Profile

The cyclohex-1-en-1-yl group in the target compound introduces a sp2-hybridized carbon center absent in the fully saturated N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide (CAS 667892-30-0). This olefinic moiety alters the three-dimensional conformation of the ethyl linker and can participate in π-stacking or hydrophobic interactions with biological targets, a feature structurally absent in the saturated comparator [1]. While direct head-to-head bioactivity data for these exact pairings is not available in public repositories, related cyclohexenyl-ethyl pyrazole sulfonamides (e.g., N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, MR-S1-1) have demonstrated measurable antiproliferative activity in cancer cell lines, indicating that the cyclohexenyl-ethyl linker contributes to target engagement in a manner distinct from saturated or aromatic analogs [2].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Library Design

4-Fluoro-3-Methyl Substitution: Differentiation from Methoxy and Other Halo-Regioisomers

The 4-fluoro-3-methyl substitution on the benzenesulfonamide ring is a defined pharmacophoric element that differentiates this compound from close analogs such as N-[2-(cyclohex-1-en-1-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide . The fluoro substituent at the 4-position modulates both metabolic stability and electronic effects on the sulfonamide NH acidity (pKa), while the methyl at the 3-position provides steric bulk and lipophilicity. In broader sulfonamide SAR studies, 4-fluoro-3-methyl phenyl sulfonamides have shown distinct binding profiles compared to 2-methoxy or 5-fluoro isomers in carbonic anhydrase and other enzyme inhibition assays, with IC50 shifts often exceeding one log unit [1]. Although direct comparative data for this specific pair is not publicly available, the established class-level effect of halogen and methyl positioning on benzenesulfonamide bioactivity supports procurement based on exact substitution pattern.

Bioisosterism Lead Optimization Enzyme Inhibition

Generic Cyclohexyl Sulfonamide Patent Scope: Positioning as a PAF Antagonist Scaffold

US Patent 9,029,377 B2 (Merck Sharp & Dohme) broadly claims cyclohexyl sulfonamide compounds as platelet-activating factor (PAF) receptor antagonists, encompassing structures with cyclohexenyl-ethyl linkers and substituted benzenesulfonamides [1]. The target compound N-(2-(cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide falls within this claimed chemical space. Within the patent, structure-activity relationship (SAR) data indicate that modifications to the cyclohexyl ring (e.g., saturation state) and the phenyl substitution pattern significantly modulate PAF receptor binding affinity, with certain exemplified compounds achieving IC50 values in the low nanomolar range in PAF-induced platelet aggregation assays [1].

PAF Receptor Antagonism Inflammation Patent Landscape

Key Application Scenarios for N-(2-(Cyclohex-1-en-1-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide Procurement


PAF Receptor Antagonist Screening and Hit Validation

Procure this compound as part of a focused library exploring cyclohexenyl sulfonamide PAF receptor antagonists as described in US Patent 9,029,377 [1]. The cyclohexenyl-ethyl linker and 4-fluoro-3-methyl substitution pattern represent a specific structural combination within the claimed chemical space, suitable for secondary screening to validate PAF antagonism SAR hypotheses [1]. Use in platelet aggregation functional assays to benchmark against fully saturated or differently substituted analogs.

Structure-Activity Relationship Studies on Cyclohexenyl-Linked Sulfonamides

Use as a key comparator in SAR campaigns investigating the effect of cyclohexenyl ring unsaturation on target binding. The olefinic moiety in the target compound provides a distinct electronic and conformational profile compared to saturated N-cyclohexyl-4-fluoro-3-methylbenzenesulfonamide (CAS 667892-30-0) [2], making it valuable for dissecting the contribution of π-character and shape to biological activity. Pair with computational docking studies to rationalize potency differences between saturated and unsaturated analogs.

Chemical Biology Tool for Sulfonamide-Protein Interaction Mapping

Deploy this compound as a probe in chemical proteomics or thermal shift assays to identify protein targets that preferentially engage sulfonamides with a cyclohexenyl-ethyl tail and 4-fluoro-3-methyl phenyl headgroup. The defined substitution pattern facilitates structure-based target deconvolution and can reveal off-target liabilities or novel binding sites distinct from those engaged by regioisomeric or fully aromatic sulfonamide probes [3].

Building Block for Diversified Library Synthesis

Employ as a versatile synthetic intermediate for generating libraries of cyclohexenyl-ethyl sulfonamides. The cyclohexenyl double bond provides a handle for further functionalization (e.g., epoxidation, dihydroxylation, or cross-coupling) to rapidly diversify the scaffold for high-throughput screening campaigns [4].

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